Procaterol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

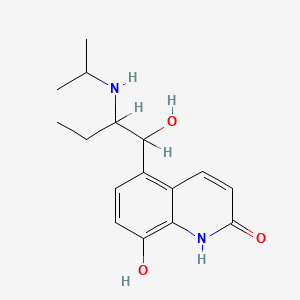

8-hydroxy-5-[1-hydroxy-2-(propan-2-ylamino)butyl]-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c1-4-12(17-9(2)3)16(21)11-5-7-13(19)15-10(11)6-8-14(20)18-15/h5-9,12,16-17,19,21H,4H2,1-3H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKNXQNWAXFXVNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C1=C2C=CC(=O)NC2=C(C=C1)O)O)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50860939 | |

| Record name | 8-Hydroxy-5-{1-hydroxy-2-[(propan-2-yl)amino]butyl}quinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50860939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60443-17-6, 72332-33-3 | |

| Record name | NSC308904 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060443176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC308904 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=308904 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Procaterol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.606 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Derivatization Studies of Procaterol

Chemical Synthesis Pathways and Reaction Mechanisms

The synthesis of procaterol (B1663013) has been approached through various chemical pathways, with a common route commencing from 8-hydroxycarbostyril. A widely recognized synthesis involves the acylation of 8-hydroxycarbostyril at the fifth position of the quinoline system using 2-bromobutyric acid chloride. This reaction yields an intermediate which is subsequently treated with isopropylamine (B41738) to form an aminoketone. The final step involves the reduction of the carbonyl group, typically with sodium borohydride, to furnish this compound.

The reaction mechanism for the acylation step is a Friedel-Crafts acylation, where the Lewis acid catalyst activates the acyl chloride, facilitating electrophilic attack on the electron-rich quinoline ring. The subsequent reaction with isopropylamine is a nucleophilic substitution, where the amine displaces the bromine atom. Finally, the reduction of the ketone with sodium borohydride proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon.

An alternative approach has been developed to circumvent the use of unstable reagents like 2-bromobutyryl chloride. This method utilizes 8-butyryloxyquinolone as the starting material, which undergoes a Fries rearrangement to introduce the butyryl group at the desired position, followed by further steps to complete the synthesis. This pathway is considered more amenable to large-scale industrial production due to its improved stability and control over reaction conditions.

Rational Design and Synthesis of this compound Derivatives

The rational design of this compound derivatives has been a key strategy to investigate structure-activity relationships (SAR) and to modulate the compound's pharmacological profile. These studies have primarily focused on modifications of the carbostyril nucleus and the aminoalkyl side chain.

Structural Modifications and Analog Generation

Systematic structural modifications have led to the generation of various this compound analogs. One area of focus has been the substitution at the 7-position of the carbostyril moiety. Halogenation and nitration of this compound or its precursors have yielded 7-halogeno and 7-nitro derivatives, respectively. Subsequent reduction of the nitro group has provided 7-amino derivatives. These modifications have been instrumental in understanding the electronic and steric requirements for receptor binding and activation.

Another synthetic modification involves the alteration of the side chain. For instance, a this compound derivative featuring a piperidylmethanol group has been synthesized. This was achieved through the nucleophilic addition of a pyridyllithium reagent to a 5-formylcarbostyril derivative, followed by selective catalytic reductions. Such analogs help in exploring the impact of the side chain's size, shape, and basicity on the compound's interaction with the β2-adrenergic receptor.

Stereochemical Considerations in Synthesis

This compound possesses two chiral centers, leading to the existence of four possible stereoisomers: (R,R), (S,S), (R,S), and (S,R). The pharmacological activity of these isomers differs significantly, with the (-)-erythro isomer being the most potent. This highlights the critical importance of stereochemistry in the synthesis of this compound.

The synthesis of individual stereoisomers has been achieved through optical resolution of the racemic mixture. This process typically involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation of the diastereomers based on their differential solubility, and subsequent liberation of the enantiomerically pure this compound. Additionally, methods for the inversion of the erythro isomers to the threo isomers have been developed to allow for the synthesis and pharmacological evaluation of all four stereoisomers. The ability to synthesize stereochemically pure isomers is crucial for detailed pharmacological studies and for the development of more selective and potent therapeutic agents.

Radiosynthesis for Advanced Molecular Imaging Research

The development of radiolabeled this compound analogs has enabled the non-invasive study of β2-adrenergic receptors in vivo using molecular imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT).

Synthesis of [11C]this compound for Positron Emission Tomography (PET)

For PET imaging, this compound has been labeled with the short-lived positron-emitting radionuclide carbon-11 ([11C]). The radiosynthesis of [11C]this compound has been accomplished via the reductive alkylation of the desisopropyl precursor of this compound. researchgate.net In this method, [11C]acetone, produced from cyclotron-generated [11C]CO2, is reacted with the desisopropyl precursor in the presence of a reducing agent such as sodium cyanoborohydride (NaCNBH3) and acetic acid. researchgate.net The resulting [11C]this compound is then purified using High-Performance Liquid Chromatography (HPLC). researchgate.net The synthesis and purification can be completed within a short timeframe, which is essential due to the 20.4-minute half-life of carbon-11. researchgate.net

| Radiosynthesis Parameter | Value |

| Precursor | Desisopropyl-procaterol |

| Radiolabeling Agent | [11C]acetone |

| Reducing Agent | Sodium cyanoborohydride (NaCNBH3) |

| Additive | Acetic acid |

| Synthesis Time | ~34 minutes |

| Radiochemical Yield | 2.4-8.6% (decay-corrected) |

| Specific Activity | 26.5-39.3 TBq/mmol |

This table summarizes the key parameters for the radiosynthesis of [11C]this compound.

Radiosynthesis of Iodine-Labeled this compound Analogs

For SPECT imaging, this compound has been labeled with radioisotopes of iodine. The radiosynthesis of [125I]iodothis compound has been achieved using an electrophilic radioiodination method. ekb.eg In a typical procedure, this compound is reacted with sodium [125I]iodide in the presence of an oxidizing agent, such as Chloramine-T. ekb.eg The reaction is quenched by the addition of sodium metabisulphite, and the desired [125I]iodothis compound is purified by HPLC. ekb.eg The resulting radiotracer can be used for preclinical biodistribution studies and to assess its potential for lung imaging. ekb.eg

| Radiosynthesis Parameter | Value |

| Precursor | This compound |

| Radiolabeling Agent | Sodium [125I]iodide |

| Oxidizing Agent | Chloramine-T |

| Quenching Agent | Sodium metabisulphite |

| Purification Method | High-Performance Liquid Chromatography (HPLC) |

This table outlines the general method for the radiosynthesis of [125I]iodothis compound.

Sophisticated Analytical Techniques for Procaterol Quantification and Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies

LC-MS/MS is a powerful technique widely applied for the detection and quantification of procaterol (B1663013), particularly in biological fluids like plasma and urine. jfda-online.comnih.govresearchgate.net Its high selectivity and sensitivity make it suitable for analyzing low concentrations of the analyte in complex matrices. resolian.com

Ultra-Performance Liquid Chromatography (UPLC) Integration

Ultra-Performance Liquid Chromatography (UPLC) can be integrated with tandem mass spectrometry (MS/MS) for the analysis of compounds like this compound. mdpi.combiomedpharmajournal.org UPLC offers advantages such as higher resolution and rapid separation compared to traditional HPLC, leading to shorter chromatographic run times while maintaining high accuracy. mdpi.com This integration is beneficial for the rapid and sensitive determination of beta-agonists, including this compound, in various matrices. mdpi.com

Method Development and Validation Parameters (e.g., sensitivity, linearity, precision, recovery)

The development and validation of LC-MS/MS methods for this compound involve assessing several key performance characteristics to ensure reliability and accuracy. resolian.com

Sensitivity: LC-MS/MS methods have demonstrated high sensitivity for this compound. For instance, a method for determining this compound in human plasma reported a detection limit of 0.001 ng/mL and a quantitation limit of 0.005 ng/mL. jfda-online.comjfda-online.comlawdata.com.tw

Linearity: Calibration curves for this compound using LC-MS/MS typically show good linearity over a relevant concentration range. A method for plasma analysis demonstrated linearity from 0.005 to 1.0 ng/mL with a correlation coefficient of 0.9998. jfda-online.comjfda-online.com

Precision: Both within-run and between-run precision are evaluated during method validation. For a plasma LC-MS/MS method, coefficient of variation (CV) values were reported to be no more than 10.2% for within-run tests and ranged from 1.9% to 8.7% for between-run tests, indicating good reliability. jfda-online.comjfda-online.comlawdata.com.tw

Recovery: Recovery rates assess the efficiency of analyte extraction from the sample matrix. Average recovery rates exceeding 86% have been reported for this compound in human plasma using LC-MS/MS, which is considered acceptable. jfda-online.comjfda-online.com

These validation parameters are crucial for confirming that the LC-MS/MS method is sensitive, accurate, and reproducible for the quantitative estimation of this compound. jfda-online.comresolian.comjfda-online.com

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications

GC-MS/MS is another technique employed for the analysis of this compound, particularly in applications like doping control. ijper.orgresearchgate.net GC is often used for the detection and analysis of beta-agonists and their analogs. ijper.orgresearchgate.net

Derivatization Strategies for GC-MS/MS Analysis

Prior to GC analysis, a derivatization step is often necessary for compounds like this compound to make them more volatile and suitable for gas chromatography. ijper.orgresearchgate.netnih.gov For the determination of this compound in human urine by GC-MS/MS, a common derivatization strategy involves using N-methyl trimethylsilyl (B98337) trifluoroacetamide (B147638) (MSTFA). ijper.orgresearchgate.net Other silylating agents or mixtures, such as MSTFA/IODO–TMS/DTE, have also been used to achieve optimum derivatization efficiency. ijper.org This process involves reacting the dried sample residue with the derivatization agent under controlled conditions, such as heating at 60°C for a specific duration. ijper.org Derivatization enhances the chromatographic performance and can simplify the pretreatment procedure. mdpi.com

Performance Characteristics and Limits of Detection

Validated GC-MS/MS methods for this compound have demonstrated satisfactory performance characteristics. ijper.orgresearchgate.net

Linearity: A GC-MS/MS method for this compound in human urine showed a linear calibration curve over a concentration range of 5-40 ng/mL with a correlation coefficient (r) of 0.98. ijper.orgresearchgate.net Another GC/MS method for plasma analysis reported linearity from 10 to 10,000 ng/L with a correlation coefficient of 0.9987. nih.gov

Precision: Intra- and inter-day assay precision for a GC-MS/MS method in urine ranged from 0.75% to 0.94% and 1.2% to 1.70%, respectively. researchgate.netijper.orgresearchgate.net For plasma analysis by GC/MS, coefficients of variation were less than 10%. nih.gov

Recovery: The absolute recovery percentage for this compound in urine using a GC-MS/MS method was found to be 83%. researchgate.netijper.orgresearchgate.net An average recovery of 99.1% ± 1.3% was reported for a GC/MS method in human plasma. nih.gov

Limits of Detection (LOD) and Quantification (LOQ): For a GC-MS/MS method in urine, the LOQ and LOD were reported as 5 ng/mL and 3 ng/mL, respectively. researchgate.netijper.orgresearchgate.net A GC/MS method for plasma analysis reported a detection limit of 5 ng/L. nih.gov

These characteristics highlight the sensitivity and reliability of GC-MS/MS for the quantitative determination of this compound in biological samples. ijper.orgresearchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) in Research Settings

High-Performance Liquid Chromatography (HPLC) is also utilized in research settings for the analysis of this compound. jfda-online.comnih.govnih.govchinjmap.com While LC-MS/MS and GC-MS/MS offer higher sensitivity, particularly for low concentrations in complex matrices, HPLC provides a reliable method for various applications, including the determination of related compounds and stability studies. nih.govchinjmap.com

HPLC procedures have been developed and validated for the assay and uniformity testing of this compound hydrochloride in pharmaceutical dosage forms like tablets. chinjmap.comnih.gov These methods involve specific stationary phases, mobile phases, and detection wavelengths (e.g., UV detection at 254 nm) to achieve separation and quantification. chinjmap.com Method validation parameters such as linearity and recovery are also assessed for HPLC methods applied to this compound analysis in pharmaceutical formulations. chinjmap.com For example, an HPLC method for related compounds in this compound hydrochloride tablets showed correlation coefficients greater than 0.999 and average recovery rates between 95.0% and 105.0% for impurities. chinjmap.com HPLC has also been used to investigate the kinetics of this compound degradation in solutions. nih.gov

Radioimmunoassay (RIA) Techniques for Low Concentration Analysis

Radioimmunoassay (RIA) stands as a highly sensitive analytical technique that has been employed for the quantification of this compound, particularly in biological matrices where the compound is present at very low concentrations. This method leverages the specific binding interaction between an antigen (this compound) and its corresponding antibody, utilizing a radioactive label for detection.

The principle involves incubating a fixed amount of antibody with a mixture of the sample containing unlabeled this compound and a known quantity of radioactively labeled this compound (e.g., 125I-labeled this compound). Unlabeled and labeled this compound compete for binding sites on the antibody. The amount of labeled this compound bound to the antibody is inversely proportional to the concentration of unlabeled this compound in the sample. The antibody-bound fraction is then separated, and the radioactivity is measured. By comparing the measured radioactivity to a standard curve generated with known concentrations of unlabeled this compound, the concentration of this compound in the sample can be determined. The experimental procedures for RIA can be quite complex, often requiring steps such as precipitation of antibody-bound fractions. jfda-online.com

RIA has demonstrated notable sensitivity for this compound analysis, making it suitable for pharmacokinetic studies where the drug is administered in microgram doses, resulting in low plasma concentrations. jfda-online.comnih.gov Research by Eldon et al. successfully utilized a radioimmunoassay method capable of detecting this compound in human plasma within a concentration range of 0.015 to 2 ng/mL following oral administration of a 75 µg dose of this compound hydrochloride. jfda-online.com This sensitivity is crucial for accurately characterizing the absorption, distribution, metabolism, and excretion of this compound in biological systems.

Compared to some other analytical techniques available at the time of its development, RIA offered a lower detection limit for this compound in plasma. For instance, early HPLC methods had detection limits around 4.3 ng/mL, significantly higher than that achieved by RIA. jfda-online.com While more modern techniques like LC/MS/MS have since achieved even lower detection and quantitation limits (0.001 ng/mL and 0.005 ng/mL, respectively), RIA was a valuable tool for low-concentration analysis of this compound in earlier research. jfda-online.com

The application of sensitive and specific radioimmunoassay methods has been documented in clinical pharmacokinetic studies to determine this compound concentrations in plasma and urine, allowing for the investigation of dose proportionality after the administration of single oral doses. nih.gov These studies have contributed to understanding the pharmacokinetic profile of this compound. nih.gov

The following table summarizes reported sensitivities of different analytical methods for this compound, highlighting the performance of RIA in low-concentration analysis:

| Analytical Method | Reported Detection/Quantitation Limit | Reference |

| Radioimmunoassay (RIA) | 0.015 ng/mL (Detection Limit) | jfda-online.com |

| GC/MS | 0.010 ng/mL (Detection Limit) | jfda-online.com |

| HPLC | 4.3 ng/mL (Detection Limit) | jfda-online.com |

| LC/MS/MS | 0.001 ng/mL (Detection Limit) | jfda-online.com |

| LC/MS/MS | 0.005 ng/mL (Quantitation Limit) | jfda-online.com |

Note: Sensitivity values may vary depending on the specific protocol, sample matrix, and instrumentation used.

Pharmacokinetic Investigations of Procaterol in Preclinical and Mechanistic Studies

Absorption and Systemic Distribution Kinetics

Studies in preclinical species have investigated the absorption characteristics of procaterol (B1663013). Following administration, this compound is absorbed, leading to systemic exposure. While specific detailed preclinical absorption kinetics data like bioavailability percentages across different species are not extensively detailed in the provided snippets, information on peak plasma concentration (Cmax) and the time to reach it (Tmax) from human studies can offer insights into its absorption profile, which can sometimes correlate with preclinical observations. For instance, in healthy adult Japanese men, oral administration of 50 µg of this compound hydrochloride hydrate (B1144303) resulted in a mean Cmax of 136.4 pg/ml at approximately 1.44 hours post-dose researchgate.netdustri.com. This compound was reported to be rapidly absorbed after oral administration in healthy volunteers researchgate.netnih.gov.

Regarding distribution, this compound has been shown to exhibit specific binding to beta2-adrenoceptors, which are present in tissues such as the lungs, spleen, and red blood cells in rats researchgate.net. The clearance of [11C]this compound in rats was observed to be biphasic, with a rapid distribution phase researchgate.net.

Biotransformation Pathways and Metabolite Characterization

The metabolism of this compound involves biotransformation pathways that lead to the formation of various metabolites. These pathways have been investigated in both in vitro and in vivo preclinical studies.

Identification and Elucidation of Major Metabolites (e.g., Glucuronides DM-251, DM-252)

Major metabolites of this compound have been identified and characterized. In humans, the main metabolites found in plasma and urine are DM-251 and DM-252, which are glucuronides of the optical isomers of this compound researchgate.netdustri.committwaldserver.inforesearchgate.net. These glucuronide metabolites were present in plasma at higher concentrations than the unchanged parent drug researchgate.netdustri.com.

Studies in rats have identified several metabolites in excreta, including this compound glucuronide, 5-(2-amino-1-hydroxybutyl)-8-hydroxycarbostyril (desisopropylthis compound), 5-formyl-8-hydroxycarbostyril (B45642) (5-formyl-8-HCS), 8-hydroxycarbostyril (8-HCS), and this compound sulphate, in addition to unchanged this compound researchgate.netnih.gov.

Enzymatic Systems Involved in Metabolism (e.g., Cytochrome P450 Isoenzymes, UGTs)

The enzymatic systems responsible for the biotransformation of this compound include UDP-glucuronosyltransferases (UGTs) and, to some extent, Cytochrome P450 (CYP) enzymes. Conjugation of this compound with glucuronic acid, leading to the formation of glucuronide metabolites like DM-251 and DM-252, occurs in liver and small intestine preparations in rats researchgate.netnih.gov. UGTs are a family of enzymes known to catalyze the glucuronidation of various compounds drugbank.comnih.gov.

While glucuronidation appears to be a significant metabolic pathway, in vitro studies have also indicated the involvement of CYP3A4 in this compound metabolism natrapharm.com. CYP enzymes are a major superfamily of enzymes involved in the oxidative metabolism of many drugs and xenobiotics nih.govmdpi.commdpi.com.

Comparative Metabolic Patterns Across Preclinical Species

Comparative metabolic studies across different preclinical species have indicated similarities in the metabolic patterns of this compound. One source suggests that the metabolic pattern of this compound HCl was species-independent in rats, dogs, and humans researchgate.net. This suggests that the major metabolic pathways and the types of metabolites formed are likely conserved across these species, which is valuable information for extrapolating preclinical findings to humans.

Excretion Mechanisms and Routes of Elimination

This compound and its metabolites are eliminated from the body primarily through excretion in urine and feces. Studies in rats using [14C] this compound HCl showed that approximately 42% of the administered oral dose was recovered in urine and 42% in feces over 72 hours. Following intravenous administration, about 53% was recovered in urine and 33% in feces over the same period researchgate.netnih.gov.

In humans, following oral administration of 50 µg, the 24-hour urinary excretion rates were reported as 15.7% for unchanged this compound, 12.4% for DM-251, and 11.2% for DM-252 researchgate.netdustri.com. Renal clearance in healthy volunteers accounted for approximately one-sixth of the apparent oral plasma clearance, suggesting that hepatic metabolism is a primary mechanism for elimination researchgate.netnih.gov.

Molecular and Cellular Pharmacodynamics of Procaterol

Beta-Adrenoceptor Binding Kinetics and Selectivity

Procaterol (B1663013) is a potent beta-2 adrenoceptor agonist recognized for its high selectivity and efficacy in eliciting bronchodilation. Its molecular interactions with beta-adrenoceptors are fundamental to its therapeutic action.

Differential Binding to Beta-1 and Beta-2 Adrenoceptor Subtypes

This compound exhibits a pronounced selectivity for the beta-2 adrenoceptor subtype over the beta-1 subtype. This selectivity is crucial for its therapeutic profile, minimizing cardiac side effects associated with beta-1 adrenoceptor stimulation. Research has quantified this selectivity through the determination of dissociation constants (Kp). In one study, the Kp value for this compound at beta-1 adrenoceptors was determined to be 4.9 microM, while its affinity for beta-2 adrenoceptors was significantly higher, with a Kp value of 0.008 microM nih.gov. This translates to a beta-2 to beta-1 selectivity ratio of approximately 612, highlighting its remarkable specificity for the target receptor in the airways.

Dissociation Constants (Kp) of this compound at Beta-Adrenoceptor Subtypes

| Adrenoceptor Subtype | Dissociation Constant (Kp) in µM | Selectivity Ratio (β2:β1) |

|---|---|---|

| Beta-1 | 4.9 | 612 |

| Beta-2 | 0.008 |

Receptor Affinity and Intrinsic Efficacy Profiling

This compound is characterized as a potent and effective beta-2 adrenoceptor agonist. Clinical studies have demonstrated that this compound produces a bronchodilator effect of similar magnitude and duration to salbutamol (B1663637), another widely used beta-2 agonist nih.govnih.govresearchgate.net. While both are effective, some evidence suggests that this compound may be more potent nih.gov. The intrinsic efficacy of a beta-agonist refers to its ability to activate the receptor once bound. While direct comparative studies on the intrinsic efficacy of a wide range of beta-agonists are limited, the potent bronchodilatory effects of this compound suggest it possesses high intrinsic efficacy at the beta-2 adrenoceptor. Its effects on isolated airway smooth muscle have been shown to be potent and long-lasting nih.gov.

Intracellular Signaling Cascades and Pathway Modulation

Upon binding to the beta-2 adrenoceptor, this compound initiates a cascade of intracellular signaling events that ultimately lead to its physiological effects. The primary pathway involves the activation of adenylyl cyclase and the production of cyclic adenosine (B11128) monophosphate (cAMP).

Cyclic Adenosine Monophosphate (cAMP) Pathway Activation

The quintessential signaling pathway for beta-2 adrenoceptor agonists, including this compound, is the Gs-adenylyl cyclase-cAMP-protein kinase A (PKA) pathway. Activation of the beta-2 adrenoceptor by this compound leads to a conformational change in the receptor, which in turn activates the associated stimulatory G protein (Gs). The activated Gs protein then stimulates the enzyme adenylyl cyclase to convert adenosine triphosphate (ATP) into cAMP frontiersin.org. The resulting increase in intracellular cAMP levels leads to the activation of PKA. PKA then phosphorylates various downstream targets within the cell, leading to the physiological response, such as smooth muscle relaxation in the airways. Studies have shown that this compound's effects are mediated via cAMP, as its actions can be mimicked by cAMP analogs like dibutyryl-cAMP. For example, this compound-stimulated increases in ciliary bend amplitude and beat frequency in mouse bronchioles are dependent on cAMP nih.gov. The elevation of cAMP is a key mechanism by which this compound exerts its bronchodilatory and other cellular effects nih.gov.

Mitogen-Activated Protein Kinase (MAPK) Pathway Crosstalk (e.g., ERK, JNK, p38)

Recent research has revealed that beta-2 adrenoceptor signaling is more complex than the canonical cAMP pathway and involves crosstalk with other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways. The MAPK family includes the extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs wikipedia.orgyoutube.com.

Interestingly, this compound has been shown to modulate the activation of these pathways. In a study on human bronchial epithelial cells, this compound was found to suppress the phosphorylation (and thus activation) of ERK, JNK, and p38 MAPK induced by the viral mimic poly I:C. This suppressive effect was reversed by a selective beta-2 adrenoceptor antagonist, indicating it is a receptor-mediated event. Furthermore, the effect could be mimicked by a cAMP analog, suggesting that the crosstalk between the beta-2 adrenoceptor and MAPK pathways is, at least in part, mediated by cAMP.

This finding suggests that in the context of inflammation (as simulated by poly I:C), this compound may exert anti-inflammatory effects by downregulating these key pro-inflammatory signaling pathways. It is important to note that the interaction between beta-2 adrenoceptor activation and MAPK signaling can be complex and context-dependent. In other cell types and under different conditions, beta-2 adrenoceptor agonists have been shown to activate certain MAPK pathways. For instance, in adult mouse cardiomyocytes, beta-2 adrenoceptor stimulation can lead to the activation of p38 MAPK through a PKA-dependent mechanism nih.gov. This highlights the nuanced and multifaceted nature of beta-2 adrenoceptor signaling and its crosstalk with other critical intracellular pathways.

Nuclear Factor Kappa B (NF-κB) Signaling Pathway Modulation

The interaction between this compound and the Nuclear Factor Kappa B (NF-κB) signaling pathway appears to be complex and potentially cell-type dependent. NF-κB is a critical transcription factor that regulates immune and inflammatory responses. nih.gov

Some evidence suggests an inhibitory role for this compound in inflammatory pathways that involve NF-κB. For instance, in human monocytes, this compound has been shown to inhibit the release of TNF-α, a potent activator of the NF-κB pathway. researchgate.net In another study using human bronchial epithelial cells (BEAS-2B), this compound suppressed the expression of specific chemokines. The use of an NF-κB inhibitor partially reversed these suppressive effects, implying that the pathway is involved. However, the same study's Western blot analysis did not show a suppression of phosphorylated p65 (pp65), a key activated subunit of NF-κB, by this compound. nih.gov

Conversely, activation of the β2-adrenergic receptor, the target of this compound, has been shown in some contexts to stimulate pro-inflammatory cytokine production in macrophages through mechanisms independent of NF-κB. nih.gov This highlights the intricate and context-specific nature of β2-adrenergic modulation of the NF-κB signaling cascade. nih.gov

Epigenetic Regulation and Histone Modification (e.g., H3K4 Trimethylation)

This compound has been demonstrated to exert effects on epigenetic mechanisms, specifically histone modification. Histone modifications are crucial for regulating gene expression without altering the DNA sequence. nih.gov One of the most well-characterized modifications is the methylation of lysine (B10760008) residues on histone tails. youtube.com

A study investigating the effect of this compound on Th2-related chemokines in human bronchial epithelial cells (BEAS-2B) found that it could induce epigenetic changes. Specifically, a Chromatin Immunoprecipitation (ChIP) assay revealed that this compound treatment led to a decrease in the trimethylation of lysine 4 on histone 3 (H3K4me3) within the promoter region of the TARC (Thymus and Activation-Regulated Chemokine) gene. ovid.com H3K4 trimethylation is a significant epigenetic mark generally associated with active gene promoters. nih.govnih.govmskcc.org The reduction of this mark by this compound at the TARC promoter illustrates a specific mechanism by which it can suppress the expression of inflammatory mediators. ovid.com

While the expression of the β2-adrenergic receptor itself is known to be controlled by epigenetic factors, including H3K4 methylation nih.govnih.gov, the finding that its agonist, this compound, can in turn modulate histone modifications of other genes reveals a deeper layer of its anti-inflammatory activity.

Protein Kinase A (PKA) Pathway Engagement

The primary and most established molecular mechanism of this compound is the engagement of the Protein Kinase A (PKA) pathway, which is characteristic of β2-adrenergic receptor agonists. wikipedia.orgdrugbank.com This signaling cascade is initiated when this compound binds to the β2-adrenergic receptor on the cell surface. drugbank.com

This binding activates the receptor, causing it to couple with a stimulatory G-protein (Gs). The activated alpha subunit of the Gs-protein dissociates and activates the enzyme adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP into the second messenger, cyclic adenosine monophosphate (cAMP). wikipedia.orgclinpgx.org

The subsequent rise in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA is a tetrameric enzyme that, upon binding cAMP, releases its active catalytic subunits. youtube.comyoutube.com These catalytic subunits then phosphorylate various downstream protein substrates within the cell. In airway smooth muscle cells, this phosphorylation cascade leads to a decrease in intracellular calcium concentrations and the inactivation of myosin light-chain kinase, resulting in muscle relaxation and bronchodilation. wikipedia.orgmdpi.com

Unconventional Molecular Target Interactions

Recent research has identified unconventional molecular targets for this compound, extending its pharmacodynamic profile beyond the canonical β2-adrenergic receptor/PKA pathway. These interactions involve key regulators of the cell cycle and DNA damage response.

Checkpoint Kinase 1 (CHK1) Inhibition and Mechanism

Based on available scientific literature, there is no evidence to suggest that this compound directly interacts with or inhibits Checkpoint Kinase 1 (CHK1). CHK1 is a critical protein kinase in the DNA damage response pathway, responsible for inducing cell cycle arrest to allow for DNA repair. nih.gov Extensive searches for "this compound" in conjunction with "CHK1" or "Checkpoint Kinase 1" have not yielded any studies describing an inhibitory mechanism or any form of direct molecular interaction. Therefore, CHK1 inhibition is not a known feature of this compound's molecular pharmacodynamics.

Cyclin-Dependent Kinase 12 (CDK12) Inhibition and Associated Signaling Pathways

In a significant departure from its known function, this compound has been identified as an effective inhibitor of Cyclin-Dependent Kinase 12 (CDK12). nih.gov CDK12 is a transcription-associated kinase that, by complexing with Cyclin K, plays a vital role in regulating gene transcription by phosphorylating RNA Polymerase II. nih.govaacrjournals.org It is particularly important for the expression of genes involved in the DNA damage response. nih.gov

This compound's inhibitory action on CDK12 has been linked to the downregulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. In a study on human HER2-positive gastric cancer cells, which often have high expression of CDK12, this compound was found to inhibit CDK12 expression. This inhibition led to a subsequent downregulation of the MAPK signaling pathway, which is crucial for cell proliferation. The ultimate effect was the suppression of cancer cell growth. nih.gov

This discovery positions this compound as a compound with potential applications beyond respiratory diseases, acting as a CDK12 inhibitor that can modulate cancer-related signaling pathways. nih.gov

Interactive Data Table: Summary of this compound's Molecular Interactions

| Target/Pathway | Primary Effect | Downstream Consequences |

|---|---|---|

| β2-Adrenergic Receptor | Agonist | Activation of Gs-protein, increased cAMP, PKA activation |

| NF-κB Pathway | Modulation (Inhibitory/None) | Cell-type specific; potential reduction of some inflammatory mediators |

| Histone H3 (TARC Promoter) | Decreased H3K4 Trimethylation | Suppression of TARC gene expression |

| Protein Kinase A (PKA) | Activation | Phosphorylation of downstream targets leading to smooth muscle relaxation |

| Checkpoint Kinase 1 (CHK1) | No Known Interaction | Not a recognized target |

| Cyclin-Dependent Kinase 12 (CDK12) | Inhibition | Downregulation of MAPK signaling pathway, suppression of cell growth |

Table of Compounds

| Compound Name |

|---|

| Adenosine triphosphate (ATP) |

| Budesonide |

| Cyclic adenosine monophosphate (cAMP) |

| This compound |

Preclinical Research Models and Mechanistic Elucidation of Procaterol

In Vitro Cellular and Subcellular Models

Studies in Human Monocyte and Bronchial Epithelial Cell Lines

Procaterol (B1663013), a β2-adrenoceptor agonist, has demonstrated anti-inflammatory properties in various in vitro models. nih.gov Studies utilizing human monocytic cell lines (THP-1), primary human monocytes, and human bronchial epithelial cell lines (BEAS-2B) have elucidated some of the mechanisms behind these effects. nih.gov

In both THP-1 cells and primary human monocytes, this compound at concentrations between 10⁻¹⁰ M and 10⁻⁷ M significantly inhibited the production of type 2 helper T cell (Th2)-related chemokines, specifically macrophage-derived chemokine (MDC) and I-309. nih.gov However, it did not suppress the expression of type 1 helper T cell (Th1)-related chemokines, such as monokine-induced by IFN-gamma (Mig) and interferon-inducible protein 10 (IP-10), in THP-1 cells. nih.gov Similarly, in BEAS-2B bronchial epithelial cells, this compound inhibited the expression of thymus- and activation-regulated chemokine (TARC). nih.gov Further investigation into the intracellular signaling pathways revealed that the secretion of MDC by monocytes is associated with the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways, particularly p38 and c-Jun N-terminal kinase (JNK) MAPKs. nih.gov The inhibitory effect of this compound on chemokine production appears to be mediated through the β2-adrenoceptor-cAMP pathway, as the phosphodiesterase 4 inhibitor etazolate (B43722) blocked the expression of MDC and TARC. nih.gov Additionally, chromatin immunoprecipitation assays showed that this compound led to a decreased trimethylation of lysine (B10760008) 4 in histone 3 (H3K4) in the TARC promoter region in BEAS-2B cells, suggesting a role for post-transcriptional modification. nih.gov

Other studies with BEAS-2B cells have shown that this compound can inhibit the release of eosinophil chemotactic activity (ECA) induced by IL-1β and TNF-α in a dose-dependent manner. ersnet.org This inhibition was linked to a reduction in the release of specific chemokines like RANTES (Regulated on Activation, Normal T cell Expressed and Secreted) and granulocyte-macrophage colony-stimulating factor (GM-CSF), and Interleukin-8 (IL-8). ersnet.org The mechanism is believed to be dependent on cyclic adenosine (B11128) monophosphate (cAMP), as this compound was shown to augment cAMP levels in these cells. ersnet.org Further research has confirmed that this compound can suppress the expression of RANTES/CCL5 and IP-10/CXCL10 in BEAS-2B cells stimulated with poly I:C, a viral mimic. nih.gov This suppressive effect was reversed by a selective β2-adrenoceptor antagonist (ICI-118551) and mimicked by a cAMP analog (dibutyryl-cAMP), reinforcing the role of the β2-adrenoceptor-cAMP pathway. nih.gov The study also indicated the involvement of MAPK-ERK, JNK, and p38 pathways. nih.gov

Table 1: Effect of this compound on Chemokine Production in Human Cell Lines

| Cell Line | Chemokine | Effect of this compound | Concentration Range | Associated Pathways | Source |

|---|---|---|---|---|---|

| THP-1 & Primary Monocytes | MDC, I-309 (Th2-related) | Significant Inhibition | 10⁻¹⁰–10⁻⁷ M | NF-κB, p38-MAPK, JNK-MAPK, β2-adrenoceptor-cAMP | nih.gov |

| THP-1 | Mig, IP-10 (Th1-related) | No Suppression | Not specified | Not applicable | nih.gov |

| BEAS-2B | TARC | Inhibition | 10⁻¹⁰–10⁻⁷ M | β2-adrenoceptor-cAMP, Histone Modification (H3K4) | nih.gov |

| BEAS-2B | RANTES, GM-CSF, IL-8 | Dose-dependent Inhibition | Not specified | cAMP-dependent | ersnet.org |

| BEAS-2B | RANTES/CCL5, IP-10/CXCL10 | Significant Suppression | Not specified | β2-adrenoceptor-cAMP, MAPK-ERK, JNK, p38 | nih.gov |

Isolated Smooth Muscle Cell Preparations (e.g., Tracheal, Cardiac)

The relaxant effects of this compound have been characterized using isolated smooth muscle preparations. In studies on dog tracheal smooth muscle cells, this compound demonstrated a dose-dependent ability to hyperpolarize the cell membrane and increase ionic conductance at concentrations above 10 nM. nih.govnih.gov These effects were inhibited by the β-adrenoceptor antagonist propranolol. nih.govnih.gov

This compound effectively inhibited mechanical contractions induced by various agonists, including acetylcholine (B1216132) (ACh), histamine (B1213489), and 5-hydroxytryptamine (5-HT). nih.govnih.gov The inhibitory potency of this compound was notable, with an ID50 value of 0.3 nM for contractions induced by 30 nM ACh, and 0.15 nM and 0.01 nM for the phasic and tonic responses to 10 µM histamine, respectively. nih.govnih.gov The relaxation mechanism involves a reduction in free intracellular Ca²⁺ concentration, which is increased by agonists like ACh and histamine. nih.govnih.gov This reduction in Ca²⁺ is linked to a dose-dependent increase in cyclic AMP (cAMP) at this compound concentrations over 1 nM. nih.govnih.gov However, this compound did not appear to affect the hydrolysis of phosphatidylinositols, indicating that its action is not through inhibition of inositol (B14025) 1,4,5-trisphosphate (IP₃) synthesis. nih.govnih.gov

In human bronchial tissue, this compound (10⁻¹⁰ to 10⁻⁷ M) dose-dependently reduced the amplitude of contractions evoked by electrical field stimulation, suggesting a prejunctional action. nih.gov At low concentrations (10⁻¹⁰ to 10⁻⁹ M), it did not affect the postjunctional response to exogenously applied acetylcholine. nih.gov This prejunctional inhibitory effect, which is thought to suppress transmitter release from vagal nerve terminals, was reduced by the β2-adrenoceptor antagonist ICI-118551, confirming the involvement of β2-adrenoceptors. nih.gov

Investigations into Lung Fibroblast Activity and Migration

Fibroblasts play a critical role in tissue remodeling and fibrosis. nih.gov Research on human fetal lung fibroblasts (HFL-1) has shown that this compound can inhibit their migration. nih.gov In a blindwell chamber assay, 10⁻⁸ M this compound inhibited the migration of HFL-1 induced by human plasma fibronectin by approximately 27%. nih.gov This inhibitory effect was concentration-dependent and was blocked by a β2-receptor inhibitor (ICI 181551) but not a β1-receptor inhibitor (atenolol), confirming its mediation via β2-adrenoceptors. nih.gov The involvement of the cyclic AMP-protein kinase A (PKA) pathway was also established, as a PKA inhibitor (KT5720) blocked this compound's effect. nih.gov

Furthermore, this compound has been shown to modulate the interaction between eosinophils and lung fibroblasts, a crucial step in inflammatory processes like asthma. karger.comnih.gov In studies using normal human lung fibroblasts (NHLF), pretreatment with this compound inhibited the adhesion of eosinophils in a concentration-dependent manner. nih.gov This effect was linked to the inhibition of tumor necrosis factor-alpha (TNF-α)-induced expression of the adhesion molecules ICAM-1 and VCAM-1 on the fibroblasts. nih.gov When combined with the glucocorticoid budesonide, this compound demonstrated an additive inhibitory effect on both eosinophil adhesion and the expression of these adhesion molecules. karger.comnih.gov

Table 2: Effect of this compound on Lung Fibroblast Function

| Cell Line | Activity Measured | Key Finding | Mechanism | Source |

|---|---|---|---|---|

| HFL-1 | Cell Migration | Concentration-dependent inhibition of migration. | β2-adrenoceptor and cAMP-PKA pathway dependent. | nih.gov |

| NHLF | Eosinophil Adhesion | Concentration-dependent inhibition. | Inhibition of TNF-α-induced ICAM-1 and VCAM-1 expression. | nih.gov |

| NHLF | Interaction with Budesonide | Additive inhibitory effect on eosinophil adhesion. | Additive inhibition of ICAM-1 and VCAM-1 expression. | karger.comnih.gov |

In Vivo Animal Models for Pathophysiological Studies

Rodent Models for Airway Inflammation and Hyperresponsiveness

The effects of this compound on airway inflammation and hyperresponsiveness have been investigated using an antigen-specific murine model of asthma. nih.govresearchgate.net In this model, mice are immunized with ovalbumin (OVA) and subsequently challenged with inhaled OVA to induce an allergic airway response. nih.govresearchgate.net

Oral administration of this compound to these mice during the OVA challenge did not augment airway hyperresponsiveness to acetylcholine. nih.govresearchgate.net Furthermore, it did not worsen inflammation of the airway wall or subsequent airway wall thickening induced by the antigen challenge. nih.govresearchgate.net Analysis of the bronchoalveolar lavage fluid (BALF) from these animals revealed a significant reduction in the number of eosinophils in the this compound-treated group compared to the untreated control group. nih.govresearchgate.net These findings suggest that, in this model, this compound reduces eosinophilic inflammation without exacerbating airway hyperresponsiveness. nih.govresearchgate.net

Antigen-Induced Airway Microvascular Leakage and Bronchoconstriction Models

This compound's effects on bronchoconstriction have been evaluated in vivo. In anesthetized cats, this compound was shown to be effective at reducing the increase in pulmonary resistance induced by 5-hydroxytryptamine (5-HT), a potent bronchoconstrictor. oup.com In this model, this compound was approximately 1.5 times more potent than the non-selective β-agonist isoprenaline in producing this bronchodilator effect. oup.com The duration of its bronchodilator action was notably longer than that of isoprenaline, orciprenaline, or salbutamol (B1663637). oup.com

While direct studies focusing solely on this compound in antigen-induced airway microvascular leakage models are limited in the provided search results, its demonstrated ability to inhibit eosinophil inflammation in vivo is relevant. karger.comnih.gov Eosinophils are key players in the inflammatory cascade that can lead to increased vascular permeability and microvascular leakage in allergic airway diseases. karger.com

Exploration of Anti-inflammatory Effects in Murine Models

This compound, a selective β2-adrenergic receptor agonist, has been investigated for its potential anti-inflammatory properties in preclinical murine models of airway inflammation. In a study utilizing an ovalbumin (OVA)-sensitized and challenged mouse model of asthma, oral administration of this compound was found to significantly reduce the number of eosinophils in the bronchoalveolar lavage fluid (BALF). nih.govnih.gov This finding suggests a targeted anti-inflammatory effect on a key cellular mediator of allergic airway inflammation.

The study demonstrated that this compound, when administered at a clinical dose equivalent, did not exacerbate airway hyperresponsiveness or inflammation of the airway wall. nih.govnih.gov Furthermore, it did not lead to subsequent airway wall thickening induced by OVA inhalation. nih.govnih.gov The primary anti-inflammatory action observed was the reduction of eosinophil infiltration into the airways. nih.govnih.gov

| Treatment Group | Key Inflammatory Marker | Observed Effect | Reference |

|---|---|---|---|

| Ovalbumin (OVA) + this compound | Eosinophil Count in BALF | Significant Reduction | nih.govnih.gov |

| Ovalbumin (OVA) + this compound | Airway Wall Inflammation | No Augmentation | nih.govnih.gov |

| Ovalbumin (OVA) + this compound | Airway Wall Thickening | No Augmentation | nih.govnih.gov |

Xenograft Models for Non-Respiratory Indications (e.g., Gastric Cancer Research)

Recent preclinical research has explored the utility of this compound in non-respiratory indications, specifically in the context of gastric cancer. In patient-derived xenograft (PDX) models of human gastric cancer, this compound has been identified as an effective inhibitor of cyclin-dependent kinase 12 (CDK12). nih.govnih.govnih.gov

Mechanistically, this research revealed that CDK12 directly binds to and phosphorylates p21-activated kinase 2 (PAK2), which in turn activates the MAPK signaling pathway, a critical cascade for cell proliferation and tumor growth. nih.govnih.gov this compound was found to directly bind to and inhibit the kinase activity of CDK12, leading to a suppression of PAK2 phosphorylation and subsequent inactivation of the MAPK signaling pathway. nih.govnih.gov

The in vivo efficacy of this compound was demonstrated in these PDX models, where its administration led to a dramatic restriction of cancer cell proliferation and a reduction in tumor growth. nih.govnih.govnih.gov These findings highlight a novel therapeutic potential for this compound in gastric cancer by targeting the CDK12/PAK2 axis. nih.govnih.gov

| Model | Target | Mechanism of Action | Outcome | Reference |

|---|---|---|---|---|

| Patient-Derived Xenografts (PDX) | Cyclin-Dependent Kinase 12 (CDK12) | Inhibits CDK12 kinase activity, suppressing PAK2 phosphorylation and the MAPK signaling pathway | - Restricted cancer cell proliferation

| nih.govnih.govnih.gov |

Functional Characterization in Isolated Organs and Tissue Preparations

The functional effects of this compound have been extensively characterized in various isolated organ and tissue preparations, primarily focusing on its bronchodilatory and muscle-relaxant properties.

In isolated guinea pig trachea and lung parenchyma, this compound demonstrated potent, concentration-dependent relaxation. nih.gov It also effectively antagonized contractions induced by leukotriene D4 in both guinea pig airway tissues and isolated human bronchus. nih.gov Furthermore, in passively sensitized human lung fragments, this compound markedly and dose-dependently inhibited the antigen-induced release of histamine and leukotrienes. nih.gov

Studies on isolated dog tracheal smooth muscle have provided further mechanistic insights. This compound was shown to hyperpolarize the cell membrane and increase ionic conductance in a dose-dependent manner. It also inhibited mechanical responses evoked by various contractile agents such as acetylcholine, histamine, and 5-hydroxytryptamine. This relaxant effect is attributed to a reduction in free intracellular calcium, likely mediated by an increase in cyclic AMP (cAMP).

Beyond airway smooth muscle, the effects of this compound have been examined on other muscle tissues. In an in vitro study using isolated diaphragm muscle from a rat model of intraabdominal sepsis, this compound exhibited a direct and positive inotropic effect. nih.gov This was evidenced by an upward shift in the force-frequency curves and a significant increase in intracellular cAMP levels in the septic model. nih.gov

| Tissue Preparation | Species | Primary Effect | Mechanism | Reference |

|---|---|---|---|---|

| Trachea and Lung Parenchyma | Guinea Pig | Relaxation, Antagonism of Leukotriene D4-induced contraction | Not specified | nih.gov |

| Bronchus | Human | Antagonism of Leukotriene D4-induced contraction | Not specified | nih.gov |

| Passively Sensitized Lung Fragments | Human | Inhibition of histamine and leukotriene release | Not specified | nih.gov |

| Tracheal Smooth Muscle | Dog | Relaxation, Hyperpolarization, Inhibition of agonist-induced contraction | Increased cAMP, Reduced intracellular free Ca2+ | |

| Diaphragm Muscle (Septic Model) | Rat | Positive Inotropic Effect (Increased Contractility) | Increased intracellular cAMP | nih.gov |

Computational and Theoretical Studies on Procaterol

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a widely used in silico method to predict the preferred orientation and binding affinity of a ligand to a target protein. nih.govmdpi.com It simulates the "lock-and-key" mechanism of molecular recognition. chemrxiv.org For Procaterol (B1663013), docking simulations have been employed to understand its interaction with its primary target, the β₂-adrenoceptor.

Beyond its known target, computational docking has also explored this compound's potential interactions with other proteins. For instance, a computational docking model showed that this compound can bind to Cyclin-Dependent Kinase 12 (CDK12). researchgate.net Specifically, this model indicated that this compound directly binds to the CDK12 kinase activity responsible site residue ASP877 and the nucleotide binding site residue MET816. researchgate.net Another study involving docking simulations explored this compound's interaction with Checkpoint Kinase 1 (CHK-1) protein. researchgate.net In this case, this compound showed double hydrogen bond interactions with the hinge region amino acid residue Glu-85, as well as single hydrogen bond interactions with Glu-91 and Cys-87 residues located in the ribose pocket and hinge region, respectively. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, accounting for protein flexibility and solvent effects, offering insights beyond the static predictions of docking. mdpi.comchemrxiv.org MD simulations can be used to evaluate the stability of ligand binding poses and understand conformational changes. nih.govoncotarget.com

While specific detailed MD simulation studies solely focused on this compound's interaction with the β₂-adrenoceptor were not extensively found in the search results, the principles of MD simulations are highly relevant. MD simulations are used to check the stability and dynamics of a drug at a binding site and can determine binding stability over time. ugent.beresearchgate.net They can reveal key interactions and predict the behavior of a ligand within a binding pocket. nih.gov The stability of protein-ligand complexes can be confirmed by analyzing parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). oncotarget.com MD simulations have shown that stable binding poses often maintain low RMSD values for both binding residues and ligands. mdpi.com

E-Pharmacophore Modeling for Ligand-Based Drug Discovery

Pharmacophore modeling identifies the essential 3D arrangement of molecular features required for a compound to exert a specific biological activity. dergipark.org.tr E-pharmacophore modeling, or energetic pharmacophore modeling, combines structural information with energetic analysis from docking to generate pharmacophore hypotheses. researchgate.netresearchgate.net This approach can be used for virtual screening and identifying molecules with similar binding characteristics. dergipark.org.trresearchgate.net

E-pharmacophore models are generated using the receptor-ligand pharmacophore generation protocol, often based on the interactions observed in docking poses. researchgate.net These models can include features like hydrogen bond acceptors, donors, aromatic rings, and hydrophobic regions. researchgate.netresearchgate.net The energetic aspect allows for ranking hypotheses based on the energy descriptors of the receptor-ligand complex. biorxiv.org While no specific e-pharmacophore studies focused exclusively on this compound were detailed in the search results, the methodology is applicable to understanding the key features of this compound responsible for its β₂-adrenoceptor activity and for potentially identifying novel compounds with similar activity. E-pharmacophore modeling can be integrated with docking and molecular dynamics simulations to improve virtual screening and drug discovery efforts. chemrxiv.orgbiorxiv.org

Quantum Chemical Calculations and Density Functional Theory (DFT) Applications

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide detailed electronic and structural information about molecules. aspbs.commdpi.com These methods can be used to calculate various molecular properties relevant to drug behavior, such as electronic structure, charge distribution, and thermodynamic parameters. mdpi.commdpi.com

DFT methods are faster than high-level ab initio methods for calculating molecular properties, although they may have slightly lower accuracy. researchgate.net They are used to optimize molecular structures and calculate properties like enthalpies of formation. mdpi.com Quantum chemical calculations can also be applied to understand solvation properties and contribute to the development of QSAR models based on electronic descriptors. mdpi.com Theoretical calculations using DFT have been applied in the study of β-adrenoceptor agonists, including this compound and salbutamol (B1663637). dntb.gov.ua These calculations can provide insights into the electronic factors influencing the activity and properties of these compounds.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Compound Optimization

Quantitative Structure-Activity Relationship (QSAR) analysis aims to build mathematical models that correlate the structural and physicochemical properties of a series of compounds with their biological activities. wjpsonline.comnih.gov These models can then be used to predict the activity of new, untested compounds and guide the design of optimized analogs. wjpsonline.comnih.gov

QSAR analyses require a set of compounds with known biological activities (a training set) and the calculation of molecular descriptors that capture different aspects of molecular structure and properties. nih.gov Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build the correlation models. nih.govresearchgate.net QSAR models can be 2D or 3D, depending on the type of descriptors used. nih.gov While a specific QSAR study focused solely on optimizing this compound was not prominently featured in the search results, this compound has been mentioned in the context of QSAR studies for drug repositioning. For example, this compound was identified as a potential candidate with inhibitory effects on HIV-1 reverse transcriptase in a study that utilized molecular docking and binding free energy analysis, which are often used in conjunction with QSAR. researchgate.net QSAR is a valuable tool for prioritizing compounds for experimental testing and optimizing lead compounds by improving their predicted activity based on their molecular properties. nih.govnih.gov

Future Directions and Emerging Research Avenues for Procaterol

Identification of Novel Molecular Targets and Signaling Pathways

While Procaterol's primary mechanism involves stimulating β₂-adrenergic receptors to induce bronchial smooth muscle relaxation, emerging research suggests potential interactions with other molecular targets and involvement in additional signaling pathways. Studies have indicated that This compound (B1663013) can influence pathways beyond direct bronchodilation. For instance, research in an ozone-induced airway hyperresponsiveness mouse model demonstrated that this compound could inhibit the activation of the NF-κB pathway, suggesting a potential role in mitigating inflammation jst.go.jp. This inhibition was associated with decreased phosphorylation levels of NF-κB p65 and suppressed degradation of IκB-α jst.go.jp.

Furthermore, a significant finding has emerged regarding this compound's potential as an inhibitor of Cyclin-Dependent Kinase 12 (CDK12). thno.orgnih.govresearchgate.net. CDK12 is a kinase involved in various cellular processes, and its dysregulation has been implicated in certain cancers. Research has shown that this compound can directly bind to and inhibit the kinase activity of CDK12. thno.orgresearchgate.net. Computational docking models have predicted that this compound interacts with key residues in the CDK12 kinase domain, specifically ASP877 and MET816, which are crucial for kinase activity and nucleotide binding, respectively. thno.orgresearchgate.net. This inhibitory effect on CDK12 has demonstrated potential in restricting cancer cell proliferation and tumor growth in preclinical models of gastric cancer. thno.orgnih.govresearchgate.net. This suggests a potential repurposing of this compound or the development of analogs targeting CDK12 for oncological applications.

Another area of investigation involves the interaction of β₂-adrenergic receptors with other signaling molecules and pathways. Studies have explored the coupling of β₂-ARs to G(i/o)-Src kinase-PI3K/Akt pathways, which can lead to eNOS phosphorylation and vasorelaxation in pulmonary arteries. nih.gov. While this research characterizes the broader signaling landscape of β₂-ARs, it opens possibilities for investigating if and how this compound specifically influences these intricate downstream cascades beyond the well-known G(s)-mediated pathway.

Future research in this area will likely involve:

High-throughput screening to identify additional off-target interactions of this compound.

Detailed mechanistic studies to fully elucidate the downstream effects of this compound on pathways like NF-κB and CDK12.

Investigation of potential crosstalk between β₂-AR signaling and other cellular pathways influenced by this compound.

Studies exploring the therapeutic implications of targeting these novel pathways with this compound or its derivatives in various disease contexts, including inflammatory conditions and cancer.

Development of Advanced Preclinical Models (e.g., Organoids, Microfluidic Systems)

Traditional two-dimensional cell cultures and animal models have been instrumental in pharmaceutical research, but they often fail to fully recapitulate the complexity of human physiology and disease. The development and application of advanced preclinical models, such as organoids and microfluidic systems (organ-on-a-chip), represent a significant future direction for this compound research.

Organoids are three-dimensional, self-assembling tissue structures derived from stem cells or primary cells that mimic key structural and functional aspects of native organs. researchgate.netnih.gov. These models offer a more physiologically relevant environment for studying drug responses compared to conventional cell lines. researchgate.netnih.gov. For respiratory research, airway organoids can provide a better model for understanding how this compound interacts with bronchial epithelial and smooth muscle cells in a more complex tissue architecture.

Microfluidic systems, often integrated with organoids to create "organoids-on-chip" or "organ-on-a-chip" platforms, allow for precise control over the cellular microenvironment, including fluid flow, mechanical forces, and the creation of complex co-culture systems. researchgate.netnih.govmdpi.comnetri.com. These systems can better simulate the dynamic conditions found in the human body, such as the mechanical stretch experienced by airway tissues during breathing or the flow of fluids in vascular systems. researchgate.netmdpi.com.

Applying these advanced models to this compound research could involve:

Utilizing airway organoids to study the long-term effects of this compound on bronchial tissue remodeling and inflammation, which are key aspects of chronic respiratory diseases.

Developing lung-on-a-chip models incorporating different cell types (epithelial, endothelial, immune cells) to investigate the integrated response to this compound and its potential effects on the tissue microenvironment. researchgate.netmdpi.com.

Employing vascular organoids or vessel-on-a-chip models to study the cardiovascular effects of this compound, providing a more accurate representation of its impact on blood vessels. mdpi.com.

Using disease-specific organoid models (e.g., organoids derived from patients with severe asthma or COPD) to assess individual variations in response to this compound and potentially identify biomarkers for personalized therapy. mdpi.comnih.gov.

Integrating multi-organ-on-a-chip systems to study the systemic effects of this compound and potential interactions between different organs. nih.gov.

These advanced models hold the potential to provide more predictive data on this compound's efficacy and safety, reduce the reliance on animal testing, and accelerate the translation of research findings to clinical applications.

Integration of Multi-Omics Data in this compound Mechanistic Research

The advent of high-throughput "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, allows for a comprehensive analysis of biological systems at multiple molecular levels. Integrating data from these different omics layers can provide a holistic understanding of drug action and identify complex biological responses that might be missed by examining individual components in isolation. This multi-omics approach is an emerging and crucial direction for future this compound mechanistic research.

Applying multi-omics integration to study this compound could involve:

Transcriptomics: Analyzing changes in gene expression profiles in response to this compound treatment in relevant cell types or tissue models (e.g., airway epithelial cells, smooth muscle cells, or organoids). This can reveal the full spectrum of genes regulated by this compound and identify novel pathways involved in its effects.

Proteomics: Studying the changes in protein abundance and post-translational modifications following this compound exposure. This can provide insights into the functional consequences of gene expression changes and identify key proteins involved in this compound signaling and response.

Metabolomics: Analyzing the changes in metabolite profiles in biological samples after this compound administration. This can help understand the metabolic pathways influenced by the drug and potentially identify biomarkers of response or off-target effects. While one study noted no metabolomic effects of this compound in the urine of asthmatic children, further comprehensive metabolomic studies in different contexts and sample types are warranted nih.gov.

Genomics: Investigating genetic variations that might influence individual responses to this compound. This could involve pharmacogenomic studies to identify genetic markers associated with variations in efficacy or susceptibility to side effects.

Integrating these omics datasets through computational approaches can help build comprehensive network models that illustrate the complex molecular interactions and pathways affected by this compound. mdpi.com. This can lead to the identification of novel targets, a better understanding of resistance mechanisms, and the identification of patient subgroups who might benefit most from this compound therapy. mdpi.com.

Future research will likely focus on:

Collecting multi-omics data from preclinical models and potentially from clinical studies to build integrated datasets.

Developing and applying advanced bioinformatics and systems biology tools to analyze and interpret complex multi-omics data related to this compound.

Using integrated omics data to identify predictive biomarkers for this compound response and stratify patients for personalized treatment approaches.

Computational Design of Enhanced this compound Analogs with Modulated Specificity and Potency

Computational approaches, such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, are becoming increasingly powerful tools in drug discovery and design. These methods can be used to understand the interaction of a drug with its target at an atomic level and to design novel compounds with improved properties. For this compound, computational design offers a promising avenue for developing enhanced analogs with modulated specificity and potency.

Computational studies have already been employed to investigate this compound's interactions with its primary target, the β₂-adrenergic receptor, and also with newly identified targets like CDK12. thno.orgresearchgate.netresearchgate.netekb.eg. Molecular docking studies can predict the binding mode and affinity of this compound and its potential analogs to these targets. thno.orgresearchgate.netresearchgate.netekb.eg. Molecular dynamics simulations can provide insights into the dynamic behavior of the drug-target complex and assess the stability of the interaction. researchgate.netnih.govnih.gov.

Future directions in the computational design of this compound analogs include:

Designing Analogs with Increased β₂-Adrenergic Receptor Selectivity and Potency: While this compound is a selective β₂-agonist, further computational studies could explore modifications to improve its affinity and efficacy at the β₂-AR while minimizing interactions with other adrenergic receptor subtypes, potentially reducing off-target effects.

Developing Analogs Targeting Novel Pathways: Based on the identification of novel targets like CDK12, computational methods can be used to design this compound analogs specifically optimized for inhibiting these targets, potentially leading to new therapeutic applications in areas like oncology. researchgate.netnih.gov.

Modulating Pharmacokinetic and Pharmacodynamic Properties: Computational models can predict ADME (Absorption, Distribution, Metabolism, Excretion) properties and help design analogs with improved half-life, bioavailability, or tissue-specific distribution. researchgate.netekb.eg.

Designing Biased Agonists: Computational approaches can be used to design this compound analogs that selectively activate specific downstream signaling pathways linked to the β₂-AR (e.g., G(s)-mediated cAMP production versus β-arrestin recruitment), potentially leading to more targeted therapeutic effects with fewer side effects. nih.gov.

Utilizing Artificial Intelligence and Machine Learning: Advanced computational techniques, including AI and machine learning algorithms, can be applied to large datasets of chemical structures and biological activities to predict the properties of novel this compound analogs and guide the synthesis of the most promising candidates. rice.edu.

Q & A

Basic Research Questions

Q. What are the validated analytical methods for detecting procaterol in biological matrices, and how do their parameters compare?

- Answer: The most widely validated methods include GC-MS/MS and HPLC-MS/MS , optimized for sensitivity and reproducibility. For urine analysis, GC-MS/MS demonstrates a linear range of 5–40 ng/mL, with an LOD of 3 ng/mL and LOQ of 5 ng/mL, achieving 83% absolute recovery . HPLC-MS/MS is preferred for simultaneous detection of this compound and metabolites (DM-251/DM-252), though metabolites are only detectable up to 12 hours post-administration, while the parent drug persists for 24 hours . Derivatization is critical for GC methods to enhance volatility and detection accuracy .

Q. What pharmacokinetic properties of this compound are essential for designing bioavailability studies?

- Answer: this compound’s long duration of action (up to 24 hours for the parent drug) and rapid absorption (onset within 5 minutes) necessitate frequent sampling intervals in pharmacokinetic studies. Metabolites DM-251/DM-252 exhibit shorter detection windows (≤12 hours), requiring method validation for both parent and metabolites to avoid underestimating exposure .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s efficacy in preclinical asthma models versus clinical outcomes?

- Answer: Discrepancies may arise from differences in experimental models (e.g., guinea pig tracheal smooth muscle vs. human bronchial epithelial cells) or dosing regimens. For example, this compound inhibits acetylcholine-induced contractions (ID50 = 0.3 nM) in dog trachea , but fails to improve cough sensitivity in clinical trials with post-infectious cough patients . Methodological adjustments include:

- Model Selection: Use human-derived cell lines (e.g., 16HBE) for oxidative stress studies .

- Dosing: Optimize inhalation vs. oral administration to reflect clinical routes .

- Endpoint Harmonization: Align in vitro cAMP accumulation assays (EC50 = 145 nM in rat ventricular myocytes ) with in vivo spirometry or quality-of-life metrics .

Q. What experimental strategies can differentiate this compound’s β2-adrenoceptor selectivity from off-target effects in complex tissues?

- Answer: Utilize receptor antagonism assays with selective inhibitors (e.g., propranolol for β-receptors or CGP 20712A for β1-subtypes ). Schild plot analysis confirms this compound’s β2-selectivity (pKb = 6.18–6.25) in rat kidney prejunctional receptors . For cellular models, combine cyclic AMP quantification with calcium transient imaging to isolate β2-mediated pathways from phospholipase C interactions .

Q. How should researchers design studies to evaluate this compound’s antioxidant effects in oxidative stress models?

- Answer: Key considerations include:

- Model System: Use H₂O₂-induced oxidative stress in 16HBE cells, where this compound (25–200 nM) reduces apoptosis and NF-κB activation dose-dependently, unlike dexamethasone .

- Controls: Include ROS scavengers (e.g., N-acetylcysteine) to benchmark efficacy.

- Combination Therapy: Test synergies with cisplatin in cancer cells, noting this compound’s potentiation of growth inhibition .

Methodological Recommendations

- For Metabolite Studies: Prioritize HPLC-MS/MS to capture DM-251/DM-252, but validate extraction protocols to address their instability beyond 12 hours .

- In Clinical Trials: Use IOS (Impulse Oscillometry) over spirometry for sensitive detection of airway resistance changes .

- In Drug Interaction Studies: Monitor serum potassium levels when combining this compound with diuretics or theophylline due to synergistic hypokalemia risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro